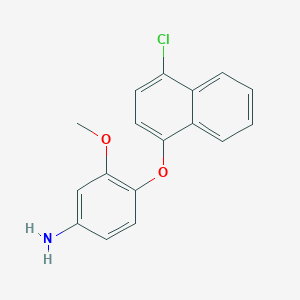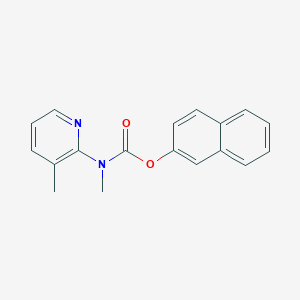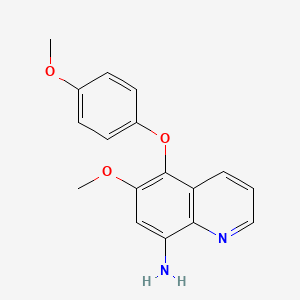![molecular formula C17H18N2O3 B11836906 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-08-2](/img/structure/B11836906.png)
1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound that features a quinoline moiety attached to a cyclohexane ring via a carbonyl and amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Quinoline-2-carbonyl Chloride: Quinoline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form quinoline-2-carbonyl chloride.
Amidation Reaction: The quinoline-2-carbonyl chloride is then reacted with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carboxylic acid: Shares the quinoline moiety but lacks the cyclohexane ring.
Cyclohexane-1-carboxylic acid: Contains the cyclohexane ring but lacks the quinoline moiety.
1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the combination of the quinoline and cyclohexane moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
652172-08-2 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
1-(quinoline-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3/c20-15(19-17(16(21)22)10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)18-14/h2-3,6-9H,1,4-5,10-11H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
AXHYALFCSJRURP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)










![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)

